3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile
Overview
Description
3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile is a synthetic organic compound that features a complex aromatic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile typically involves multiple steps, including halogenation, nitrile formation, and amination. The process may start with a chlorinated phenol derivative, which undergoes nucleophilic substitution with a fluorinated benzylamine. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or receptor binding due to its unique functional groups.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile: shares similarities with other halogenated aromatic compounds, such as chlorofluorobenzenes and aminobenzonitriles.
Uniqueness
The unique combination of functional groups in this compound, including the aminomethyl, chloro, and fluoro substituents, distinguishes it from other compounds. This structural uniqueness may confer specific reactivity and binding properties, making it valuable for targeted applications.
Properties
Molecular Formula |
C14H9Cl2FN2O |
---|---|
Molecular Weight |
311.1 g/mol |
IUPAC Name |
3-[3-(aminomethyl)-6-chloro-2-fluorophenoxy]-5-chlorobenzonitrile |
InChI |
InChI=1S/C14H9Cl2FN2O/c15-10-3-8(6-18)4-11(5-10)20-14-12(16)2-1-9(7-19)13(14)17/h1-5H,7,19H2 |
InChI Key |
WCXOLXMRYQMCRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CN)F)OC2=CC(=CC(=C2)C#N)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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